Methyl 4-bromo-3-fluorothiophene-2-carboxylate
Overview
Description
“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a chemical compound with the CAS number 395664-56-9 . It is used in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” involves the use of tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane . The mixture is heated at reflux under N2 overnight . The reaction shows a loss of starting material and clean conversion to a less polar desired product .Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is represented by the Inchi Code: 1S/C6H5BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,11H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-bromo-3-fluorothiophene-2-carboxylate” are complex and involve several steps . For example, one synthesis step involves the alkylation of methyl 4-bromo-3-fluorothiophene-2-carboxylate with N-acetylmorpholine .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-fluorothiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 240.07 . The compound has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.168 mg/ml .Scientific Research Applications
Synthesis and Material Science
- Facile Synthesis : Methyl 4-bromo-3-fluorothiophene-2-carboxylate is synthesized through methods like the Schiemann reaction, offering a route for producing fluorothiophenes efficiently (Pomerantz & Turkman, 2008).
- Building Blocks for Electronics : Its derivatives, such as 3-fluoro-4-hexylthiophene, have been studied for their potential in tuning the electronic properties of conjugated polythiophenes, which are significant in the field of organic electronics (Gohier, Frère, & Roncali, 2013).
Chemical Reactions and Analysis
- Reagent for HPLC : Compounds like 3-bromomethyl-6, 7-dimethoxy-1-methyl-2(1H)-quinoxalinone, which are structurally similar, have been developed as fluorogenic reagents for carboxylic acids in high-performance liquid chromatography (HPLC) (Yamaguchi et al., 1985).
- Catalysis and Synthesis : It's used in palladium-catalysed direct heteroarylations, showing utility in forming biheteroaryls in high yields, which is crucial in advanced organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Potential in Medicinal Chemistry
- Antipathogenic Activity : Derivatives of methyl 4-bromo-3-fluorothiophene-2-carboxylate have been studied for their interaction with bacterial cells, demonstrating significant potential in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIOEHSFRAGWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573780 | |
Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
CAS RN |
395664-56-9 | |
Record name | Methyl 4-bromo-3-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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